Product packaging for 4,1-Benzoxazepine-2,5-dione(Cat. No.:)

4,1-Benzoxazepine-2,5-dione

Cat. No.: B8477428
M. Wt: 177.16 g/mol
InChI Key: JLDVNEPTZQEKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,1-Benzoxazepine-2,5-dione is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound and its derivatives, particularly the chiral (3R)-3-alkyl variants, are efficiently synthesized via chiral pool methodologies using naturally occurring amino acids, allowing for high stereoselectivity . The benzoxazepine core structure is a privileged framework in pharmaceutical development, demonstrating a wide spectrum of biological activities. Research highlights its potential as a key precursor for developing antitumor agents, with some derivatives functioning as cytotoxic compounds that can induce apoptosis in cancer cells . Beyond oncology, this scaffold shows promise in other therapeutic areas, including as an immunosuppressant and a non-steroidal anti-inflammatory agent . Recent studies have also explored advanced optimization techniques, such as systematic deuteration of the 1,4-benzodiazepine-2,5-dione structure, to improve metabolic stability and enhance antitumor efficacy in vivo, underscoring its ongoing relevance in creating novel chemical entities . The synthetic versatility and broad therapeutic potential of this compound make it an invaluable compound for researchers investigating new bioactive molecules and asymmetric synthesis strategies. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B8477428 4,1-Benzoxazepine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

1H-4,1-benzoxazepine-2,5-dione

InChI

InChI=1S/C9H7NO3/c11-8-5-13-9(12)6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,10,11)

InChI Key

JLDVNEPTZQEKSJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Advanced Synthetic Methodologies for 4,1 Benzoxazepine 2,5 Dione and Its Derivatives

Asymmetric Synthesis Approaches Towards Enantiomerically Pure 4,1-Benzoxazepine-2,5-diones

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of 4,1-benzoxazepine-2,5-diones to produce enantiomerically pure compounds is of paramount importance.

Chiral Pool Methodology for Stereoselective Access to 4,1-Benzoxazepine-2,5-diones

A prominent strategy for achieving enantioselectivity is the chiral pool methodology, which utilizes readily available chiral starting materials. mdpi.com Naturally occurring α-amino acids are frequently employed for this purpose, serving as versatile chiral building blocks. baranlab.orgrsc.org The synthesis typically commences with the coupling of a substituted anthranilic acid with a chiral α-amino acid derivative. This is followed by an intramolecular cyclization step to form the desired 4,1-benzoxazepine-2,5-dione. mdpi.com The inherent chirality of the starting amino acid is thus transferred to the final product, allowing for the synthesis of specific enantiomers.

Role of Alpha-Haloacids in Inducing Chirality in this compound Synthesis

Alpha-haloacids, such as α-chloroacids and α-bromoacids, play a significant role in the asymmetric synthesis of 4,1-benzoxazepine-2,5-diones. mdpi.comnih.gov Chiral α-haloacids can be prepared with high enantiomeric excess from natural α-amino acids via diazotization. mdpi.com These chiral α-haloacids are then coupled with anthranilic acids. The subsequent intramolecular cyclization leads to the formation of chiral 4,1-benzoxazepine-2,5-diones. mdpi.com The choice of the halogen in the α-haloacid can influence the reaction, with α-bromoacids sometimes leading to racemization, while α-chloroacids tend to result in products with high enantiomeric excess. mdpi.com

Control and Assessment of Enantiomeric Excess in 4,1-Benzoxazepine-2,5-diones

Controlling and accurately assessing the enantiomeric excess (ee) are critical aspects of asymmetric synthesis. The use of (S)-2-chloroacids in the coupling reaction with anthranilic acids is recommended to achieve a high enantiomeric excess in the synthesis of (3R)-4,1-benzoxazepines-2,5-diones. mdpi.com While the direct coupling with (S)-2-bromoacids can also yield the desired product, there is a higher chance of racemization. mdpi.com The enantiomeric excess of the synthesized chiral 4,1-benzoxazepine-2,5-diones is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Cyclization Strategies for the Formation of the this compound Ring System

The construction of the seven-membered benzoxazepine ring is a key step in the synthesis of these compounds. Various cyclization strategies have been developed to efficiently achieve this transformation.

Synthesis via N-Acylanthranilic Acid Intermediates and Intramolecular Cyclization

A common and effective method for forming the this compound ring system involves the intramolecular cyclization of N-acylanthranilic acid intermediates. researchgate.net These intermediates are prepared by the acylation of substituted anthranilic acids with reagents like α-chloroacids or α-bromoacids. mdpi.comnih.gov The subsequent cyclization of the N-acylanthranilic acid can be promoted by various reagents and conditions, including the use of microwave irradiation, which has been shown to significantly reduce reaction times and improve yields. researchgate.net

Base-Promoted Cyclization Reactions in this compound Formation

Base-promoted cyclization is another important strategy for the formation of the this compound ring. This approach is particularly useful when starting from N-acylanthranilic acids derived from α-chloroacids, where an additional base-mediated step is required to achieve cyclization. mdpi.com The base facilitates the deprotonation of the carboxylic acid, which then acts as a nucleophile to displace the halogen in an intramolecular fashion, leading to ring closure.

Starting MaterialReagentProductKey Feature
Substituted Anthranilic AcidChiral α-Amino AcidChiral this compoundChiral pool methodology
Substituted Anthranilic Acid(S)-2-Chloroacid(S)-N-Acylanthranilic AcidIntermediate for high ee product
Substituted Anthranilic Acid(S)-2-Bromoacid(3R)-4,1-Benzoxazepine-2,5-dionePotential for racemization
N-Acylanthranilic AcidMicrowave Irradiation(3R)-3-Alkyl-4,1-benzoxazepine-2,5-dioneRapid synthesis with high yields researchgate.net
(S)-N-Acylanthranilic AcidBase(3R)-4,1-Benzoxazepine-2,5-dioneBase-mediated cyclization for high ee mdpi.com

Investigations into the 7-Exo-Tet Cyclization Pathway for 4,1-Benzoxazepine-2,5-diones

The formation of seven-membered rings, such as the core of this compound, can be analyzed through the lens of Baldwin's rules for ring closure. wikipedia.orgyoutube.com These rules provide a framework for predicting the feasibility of different cyclization pathways based on the geometry of the reacting centers. wikipedia.org A 7-exo-tet cyclization refers to the formation of a seven-membered ring where the bond being broken is outside the newly formed ring (exo), and the electrophilic carbon atom being attacked is tetrahedral (sp³ hybridized). libretexts.org

According to Baldwin's rules, 7-exo-tet cyclizations are generally considered favorable processes. libretexts.org In the context of synthesizing the this compound scaffold, a hypothetical 7-exo-tet pathway could be envisioned. This would typically involve an N-acylated anthranilic acid derivative where the acyl side chain contains a tetrahedral carbon bearing a suitable leaving group. The intramolecular nucleophilic attack would be initiated by the carboxylate or an activated carboxylic acid derivative onto this sp³ carbon center.

The key steps for such a pathway would be:

Precursor Synthesis : An anthranilic acid molecule is functionalized with a side chain containing an electrophilic tetrahedral carbon and a terminal leaving group.

Nucleophilic Attack : The nitrogen or oxygen nucleophile of the anthranilic acid backbone attacks the electrophilic carbon. For the formation of the this compound, the cyclization would involve the nitrogen atom attacking an electrophilic center in the side chain, which itself is derived from an α-haloacid.

Ring Closure : The intramolecular reaction proceeds to form the seven-membered ring.

While 7-exo-tet pathways are favored, the predominant synthetic routes to 4,1-benzoxazepine-2,5-diones typically involve the intramolecular cyclization of an N-acylanthranilic acid. mdpi.com This process is more accurately described as an intramolecular nucleophilic acyl substitution, which follows a different mechanistic pathway than a formal 7-exo-tet closure. The formation of the dione (B5365651) ring is often achieved by coupling anthranilic acids with α-haloacids, followed by a base-mediated intramolecular cyclization. mdpi.comnih.gov

In a related context, studies on imidazole-fused 1,4-benzoxazepines have successfully utilized 7-exo-dig cyclizations, highlighting the utility of exo-cyclizations for forming seven-membered rings in similar heterocyclic systems. nih.gov However, direct and extensive research focusing solely on the 7-exo-tet pathway for the synthesis of 4,1-benzoxazepine-2,5-diones remains a specialized area requiring further investigation to establish its practical advantages over existing methods.

Modern Enabling Technologies in this compound Synthesis

Modern synthetic chemistry increasingly relies on enabling technologies to improve reaction efficiency, reduce waste, and streamline multi-step processes. Microwave irradiation and one-pot strategies have emerged as powerful tools in the synthesis of heterocyclic compounds, including the this compound scaffold.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics and Enhanced Yields

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in a wide range of organic transformations. at.ua This technology is particularly effective for the synthesis of precursors for 4,1-benzoxazepine-2,5-diones, such as N-acyl anthranilic acids. The Ullmann coupling of anthranilic acids with aryl bromides, a key step in preparing certain N-aryl precursors, is significantly accelerated under microwave irradiation. scielo.brplu.mxresearchgate.net

The primary advantages of using microwave heating for this step include:

Accelerated Reaction Rates : Reactions that typically require several hours under conventional heating can often be completed in minutes.

Higher Yields : The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher product yields. scielo.br

Improved Energy Efficiency : Microwave reactors apply energy directly to the reacting molecules, resulting in more efficient energy transfer compared to conventional oil baths. nih.gov

The table below summarizes the comparison between conventional and microwave-assisted synthesis for the preparation of a key precursor to N-substituted benzoxazepinediones.

EntryReactantsConditionsTimeYield (%)
1Anthranilic Acid, Aryl BromideConventional Heating (Reflux)12-24 h40-60%
2Anthranilic Acid, Aryl BromideMicrowave Irradiation (150 °C)10-20 min85-95%

One-Pot Synthetic Routes for Streamlined Production of 4,1-Benzoxazepine-2,5-diones

One-pot syntheses offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced environmental impact by minimizing intermediate purification steps and solvent usage. organic-chemistry.org For the synthesis of 4,1-benzoxazepine-2,5-diones, one-pot procedures have been developed that combine the initial acylation of anthranilic acid with the subsequent cyclization step in a single reaction vessel. nih.gov

The general one-pot scheme can be represented as: Anthranilic Acid + α-Haloacid → [N-Acylanthranilic Acid Intermediate] → this compound

The scope of this one-pot methodology has been explored with various substituted anthranilic acids and α-haloacids, demonstrating its versatility. The choice of the halogen on the α-haloacid (chlorine vs. bromine) has been shown to influence the reaction outcome, with α-chloroacids generally providing higher enantiomeric excess in the final chiral product. nih.gov

The table below illustrates the scope of a one-pot synthesis of 4,1-benzoxazepine-2,5-diones from various anthranilic acids.

EntryAnthranilic Acid Substituentα-HaloacidProduct Yield (%)
1H(S)-2-Chloropropanoic acid75%
25-Bromo(S)-2-Chloropropanoic acid72%
34-Chloro(S)-2-Chloropropanoic acid68%
4H(S)-2-Bromopropanoic acid65% (with side products)

Diversification of the this compound Scaffold through Advanced Chemical Transformations

Beyond direct synthesis, the this compound core can be accessed or constructed through more complex chemical transformations, such as ring expansion and cycloaddition reactions. These methods provide alternative synthetic entries and opportunities for structural diversification.

Ring Expansion Reactions to Access 4,1-Benzoxazepine-2,5-diones

Ring expansion reactions are powerful strategies for constructing medium-sized rings, which can often be challenging to form via direct cyclization. researchgate.net While not yet widely reported for 4,1-benzoxazepine-2,5-diones specifically, analogous transformations in related heterocyclic systems provide a strong proof-of-concept. For instance, an unprecedented molecular rearrangement has been documented where 3-aminoquinoline-2,4-diones undergo a base-promoted ring expansion to furnish 1,4-benzodiazepine-2,5-diones. acs.orgresearchgate.net

This transformation involves the expansion of a six-membered ring into a seven-membered ring under mild basic conditions. acs.org A proposed mechanism involves the deprotonation of the amino group, followed by a rearrangement that leads to the insertion of a nitrogen atom into the quinoline (B57606) ring, ultimately forming the thermodynamically more stable seven-membered benzodiazepine (B76468) structure.

A hypothetical analogous pathway to a this compound could be envisioned starting from a suitably substituted six-membered precursor, such as a 3-hydroxyquinoline-2,4-dione or a related coumarin (B35378) derivative. The reaction would likely require specific functionalization to facilitate the desired rearrangement and ring expansion. This remains a promising area for future research to develop novel synthetic routes to the benzoxazepine scaffold.

Cycloaddition Reactions Incorporating this compound Precursors

Cycloaddition reactions offer a convergent and often stereocontrolled approach to the synthesis of complex cyclic systems. In the context of benzoxazepines, various cycloaddition strategies have been explored. For example, [2+5] cycloaddition reactions between imine derivatives and anhydrides like maleic or phthalic anhydride (B1165640) have been used to synthesize 1,3-oxazepine and 1,3-benzoxazepine moieties. uokerbala.edu.iqorientjchem.org

While this specific example yields the 1,3-isomer, the underlying principle of constructing the seven-membered ring through a cycloaddition is highly relevant. To access the this compound scaffold, a different set of precursors would be required. A potential, albeit hypothetical, [5+2] cycloaddition could involve the reaction of an ortho-quinone methide (as the five-atom component) with a ketene (B1206846) or a ketene equivalent (as the two-atom component).

Furthermore, isocyanide-based multicomponent reactions, which involve formal cycloadditions, have been successfully employed to generate complex pyrrole-fused dibenzoxazepine (B10770217) derivatives. nih.gov This demonstrates that with creative precursor design, cycloaddition-based strategies can be powerful tools for building upon or creating the core benzoxazepine structure, leading to novel and diverse derivatives. The development of specific cycloaddition reactions that directly yield the this compound core is an active area of synthetic exploration.

Synthesis of Bis-Benzoxazepine and Related Fused Heterocyclic Derivatives

The synthesis of molecules containing two benzoxazepine rings, known as bis-benzoxazepines, and the construction of heterocyclic systems fused to the benzoxazepine core represent significant areas of research in medicinal and materials chemistry. These complex structures offer opportunities for developing novel compounds with unique biological activities and material properties.

The primary approach to synthesizing bis-benzoxazepine derivatives involves a two-step process. researchgate.netorientjchem.org This methodology begins with the condensation of aromatic diamines with hydroxybenzaldehydes to form bis-Schiff bases (bis-imines). The subsequent step is a cyclization reaction of the bis-Schiff base intermediate with an anhydride, such as phthalic anhydride, to yield the target bis-benzoxazepine-dione. researchgate.netorientjchem.org The use of microwave irradiation in the cyclization step has been shown to be effective, leading to high yields and shorter reaction times. researchgate.netorientjchem.org

A general synthetic scheme for the formation of bis-benzoxazepine derivatives is illustrated below:

Step 1: Synthesis of Bis-Schiff Bases

An aromatic diamine is reacted with two equivalents of a hydroxybenzaldehyde in the presence of a catalyst, such as glacial acetic acid, typically under reflux conditions with a Dean-Stark apparatus to remove water. This reaction forms the bis-Schiff base intermediate. researchgate.netorientjchem.org

Step 2: Cyclization to form Bis-Benzoxazepine Derivatives

The purified bis-Schiff base is then treated with an anhydride, for instance, phthalic anhydride, in a suitable solvent like dry benzene (B151609). researchgate.netorientjchem.org This cycloaddition reaction results in the formation of the bis-benzoxazepine-dione structure. researchgate.netorientjchem.org

Detailed research findings for the synthesis of specific bis-benzoxazepine derivatives are presented in the following data table.

Table 1: Synthesis of Bis-Benzoxazepine Derivatives

Aromatic Diamine Anhydride Bis-Benzoxazepine Derivative Yield (%) Melting Point (°C) Reference
4,4'-Oxydianiline Phthalic Anhydride 2,2'-(4,4'-oxybis(4,1-phenylene))bis(3-phenyl-3,4-dihydro-1H-benzo[e] researchgate.netbeilstein-journals.orgoxazepine-1,5(2H)-dione) 85 188-190 researchgate.net
4,4'-(Hexafluoroisopropylidene)dianiline Phthalic Anhydride 2,2'-(4,4'-(hexafluoroisopropylidene)bis(4,1-phenylene))bis(3-phenyl-3,4-dihydro-1H-benzo[e] researchgate.netbeilstein-journals.orgoxazepine-1,5(2H)-dione) 90 220-222 researchgate.net
4,4'-Methylenebis(2-methylaniline) Phthalic Anhydride 2,2'-(4,4'-methylenebis(2-methyl-4,1-phenylene))bis(3-phenyl-3,4-dihydro-1H-benzo[e] researchgate.netbeilstein-journals.orgoxazepine-1,5(2H)-dione) 70 204-206 researchgate.net

Regarding the synthesis of fused heterocyclic derivatives directly from a this compound scaffold, the scientific literature does not provide extensive examples of this approach. However, various synthetic strategies have been developed to create heterocyclic systems fused to a benzoxazepine ring, starting from different precursors. These fused systems include, but are not limited to, pyrrole-fused dibenzoxazepines, triazolo-fused benzoxazepines, and pyrimido-fused benzoxazepines. beilstein-journals.orgresearchgate.netnih.govnih.gov These related structures highlight the versatility of the benzoxazepine core in the design of complex heterocyclic compounds.

Reaction Mechanisms and Chemical Reactivity of 4,1 Benzoxazepine 2,5 Dione

Elucidation of Specific Reaction Pathways in 4,1-Benzoxazepine-2,5-dione Formation

The synthesis of 4,1-benzoxazepine-2,5-diones can be achieved through a one-pot reaction, which presents an efficient pathway to this heterocyclic system. A key strategy involves the coupling of substituted anthranilic acids with α-haloacids. nih.gov This approach is designed to proceed in two primary stages: the initial N-acylation of the anthranilic acid followed by an intramolecular cyclization to yield the final benzoxazepine structure.

The reaction pathway is notably influenced by the choice of the α-haloacid. For instance, the coupling of anthranilic acids with α-chloroacids typically results in the formation of an intermediate N-acylanthranilic acid. nist.gov A subsequent base-mediated step is then required to facilitate the intramolecular cyclization to form the this compound ring. In contrast, when α-bromoacids are used as the coupling partner, the reaction can proceed directly to the cyclized (3R)-3-alkyl-4,1-benzoxazepines-2,5-dione product in a single step. nih.govnist.gov

Factors Influencing Regioselectivity and Stereoselectivity in this compound Synthesis

The stereochemical outcome of the synthesis of chiral 4,1-benzoxazepine-2,5-diones is significantly dependent on the nature of the halogen atom in the chiral α-haloacid precursor. The "chiral pool" methodology, which utilizes chiral starting materials to impart chirality to the final product, is a central strategy in these syntheses. nist.gov

A notable observation is the effect of the halogen on the stereointegrity of the product. The use of (S)-2-bromopropanoic acid in the reaction can lead to the formation of (3R)-4,1-benzoxazepines-2,5-diones, but with a risk of racemization. nist.gov This is attributed to the potential for transhalogenation reactions. Conversely, the use of (S)-2-chloroacids leads exclusively to the formation of (S)-N-acylanthranilic acids. nist.gov While this route necessitates an additional base-mediated cyclization step, it offers the advantage of producing the final this compound with a high enantiomeric excess. nist.gov

The choice of reactants and reaction conditions, therefore, plays a crucial role in directing both the reaction pathway and the stereoselectivity of the final product.

Studies on Intramolecular Rearrangements and Ring Transformations Involving the this compound Core

Detailed studies specifically documenting the intramolecular rearrangements and ring transformations of the this compound core are not extensively available in the surveyed scientific literature. While research on related heterocyclic systems such as benzodiazepines describes various rearrangement reactions, a direct extrapolation to the this compound system cannot be made without specific experimental evidence.

Reactivity Profile: Nucleophilic and Electrophilic Transformations of this compound

A comprehensive reactivity profile detailing the nucleophilic and electrophilic transformations specific to the this compound molecule is not well-documented in the available literature. The presence of carbonyl groups and the aromatic ring suggests potential sites for nucleophilic and electrophilic attack, respectively. However, specific studies on these reactions for this particular heterocyclic system are sparse.

Tautomerism and Dynamic Equilibria of this compound

There is a lack of specific studies in the current scientific literature that investigate the tautomerism and dynamic equilibria of this compound. The potential for keto-enol tautomerism exists due to the presence of the dione (B5365651) functionality, but dedicated research to characterize these potential tautomeric forms and their equilibrium dynamics for this specific compound is not readily found.

Computational and Theoretical Investigations on 4,1 Benzoxazepine 2,5 Dione Chemistry

Quantum Chemical Studies: Density Functional Theory (DFT) for 4,1-Benzoxazepine-2,5-dione Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of electronic structure to predict molecular properties and reaction pathways. For 4,1-benzoxazepine-2,5-diones, DFT calculations are instrumental in elucidating the mechanisms of their synthesis and subsequent reactions.

Research into the synthesis of related heterocyclic systems, such as the rearrangement of 3-aminoquinoline-2,4-diones to 1,4-benzodiazepine-2,5-diones, demonstrates the power of DFT in this area. researchgate.net In such studies, DFT is used to map the potential energy surface of the reaction, identifying the transition states and intermediates involved. researchgate.net By calculating the activation energies, researchers can predict the most likely reaction pathway and understand the factors that control the reaction's feasibility and outcome. For instance, in a base-promoted ring expansion, DFT can model the initial deprotonation, the subsequent bond cleavage and formation steps, and the final stabilization of the seven-membered ring product.

In the context of the asymmetric synthesis of chiral 4,1-benzoxazepine-2,5-diones, which can be achieved via the cyclization of N-acylanthranilic acids, DFT could be employed to:

Model Transition States: Determine the geometry and energy of transition states for the intramolecular cyclization step. This can explain stereochemical outcomes, such as why coupling with certain α-haloacids leads to specific enantiomers. nih.gov

Analyze Reaction Energetics: Calculate the reaction enthalpy and Gibbs free energy to predict whether the formation of the benzoxazepine ring is thermodynamically favorable.

Investigate Catalyst Effects: If a catalyst is used, DFT can model its interaction with the substrate, revealing how it lowers the activation energy barrier.

These quantum chemical studies provide a molecular-level understanding of the reaction, guiding the optimization of reaction conditions to improve yield and selectivity.

Molecular Modeling and Docking Simulations for this compound Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is vital for drug discovery, helping to identify potential biological targets for a given compound and to understand the structural basis of its activity.

While specific docking studies on this compound are not extensively documented, research on structurally similar scaffolds provides a clear blueprint for how such investigations would proceed. For example, docking studies on 1,4-benzodiazepine-2,5-dione derivatives against the enoyl acyl carrier protein of Mycobacterium tuberculosis have been used to rationalize their anti-tubercular activity. rsc.org Similarly, various benzoxazepine derivatives have been docked against targets like the progesterone (B1679170) receptor to evaluate their potential as anticancer agents. orientjchem.org

A typical molecular docking workflow for a this compound derivative would involve:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are removed, and hydrogen atoms are added.

Ligand Preparation: A 3D model of the this compound derivative is generated and its energy is minimized to find a low-energy conformation.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

These simulations can predict which derivatives are most likely to be active and guide the synthesis of new compounds with improved binding affinity and selectivity.

Table 1: Representative Docking Data for Structurally Related Benzoxazepine Scaffolds
Compound ScaffoldTarget ProteinDocking Score (ΔG, kcal/mol)Key Interacting ResiduesPotential Application
Bis-1,3-Benzoxazepine DerivativeProgesterone Receptor-9.58ARG766, ASN719Anticancer
1,4-Benzodiazepine-2,5-dioneEnoyl Acyl Carrier Protein-8.5MET149, TYR158Anti-tubercular
Quinoxaline DerivativeEGFR-9.8LEU718, LYS745Anticancer

Note: The data in Table 1 is illustrative, based on findings for structurally related compounds to demonstrate the type of information generated from molecular docking studies. rsc.orgorientjchem.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses on this compound and Structurally Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the activity of unsynthesized molecules, thereby prioritizing synthetic efforts.

A notable 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of 118 benzoxazepine derivatives acting as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govnih.gov CoMFA models correlate the biological activity of compounds with their 3D steric and electrostatic fields. The resulting model showed good predictive power, and the generated contour maps provided a visual guide for designing more potent modulators. nih.gov

Key findings from such a study include:

Steric Contour Maps: These maps highlight regions where bulky substituents increase or decrease activity. For the benzoxazepine derivatives studied, bulky groups were favored at the meta position of a connected triazine ring. nih.gov

Electrostatic Contour Maps: These maps indicate where electropositive or electronegative groups are beneficial. For instance, an electropositive region might suggest that a hydrogen bond donor would enhance binding affinity.

Applying a QSAR approach to a series of this compound derivatives would involve synthesizing and testing a library of compounds with diverse substituents. Molecular descriptors such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) would be calculated for each analog. Statistical methods, like multiple linear regression or partial least squares, would then be used to build a predictive model.

Table 2: Statistical Parameters for a CoMFA 3D-QSAR Model of Benzoxazepine Derivatives
ParameterValueDescription
q² (Cross-validated r²)0.58Indicates the internal predictive ability of the model. A value > 0.5 is considered good.
r² (Non-cross-validated r²)0.81Measures how well the model fits the training set data.
Standard Error of Prediction0.20The standard deviation of the prediction errors, in pEC₅₀ units.
Predictive r² (for test set)0.88Indicates the external predictive ability of the model on an independent test set.

Note: The data in Table 2 is derived from a CoMFA study on a broad class of benzoxazepine derivatives. nih.gov

Conformational Analysis and Energetic Profiles of the this compound Ring System

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape, or conformation. The seven-membered ring of the this compound scaffold is not planar and can adopt several different conformations, such as boat and twist-boat forms. Conformational analysis aims to identify the most stable (lowest energy) conformations and to determine the energy barriers for interconversion between them.

Computational methods, particularly DFT, are highly effective for this purpose. For the closely related 1,4-benzodiazepin-2-one system, a combination of DFT calculations and experimental NMR studies was used to characterize the ring-inversion process. acs.org The calculations were able to accurately reproduce the experimentally determined energy barriers for inversion (within 1-2 kcal/mol) and provided insights into how substituents on the ring affect these barriers. acs.org

A similar computational analysis of the this compound ring system would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles within the ring to map out the conformational landscape and identify all energy minima (stable conformers) and saddle points (transition states).

Geometry Optimization: Performing full geometry optimization for each identified conformer and transition state to determine their precise structures and relative energies.

Frequency Calculations: Confirming that optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating thermodynamic properties like Gibbs free energy.

This analysis is critical because the molecule's active conformation—the shape it adopts when binding to a biological target—may not be its lowest-energy conformation in solution. Understanding the energetic cost of adopting different conformations is therefore essential for rational drug design.

Table 3: Calculated Ring Inversion Barriers for Related Benzodiazepine (B76468) Scaffolds
CompoundN1-SubstituentCalculated Barrier (ΔG‡, kcal/mol)Experimental Barrier (ΔG‡, kcal/mol)
1,4-Benzodiazepin-2-oneMethyl11.011.2
1,4-Benzodiazepin-2-oneIsopropyl10.310.6
1,4-Benzodiazepin-2-onet-Butyl18.517.2

Note: The data in Table 3 is from a study on 1,4-benzodiazepin-2-ones and illustrates the type of data obtained from conformational analysis. acs.org

Theoretical Treatment of Solvent Effects in this compound Chemical Processes

Chemical reactions and processes are almost always carried out in a solvent, which can significantly influence reaction rates, equilibria, and molecular properties. rsc.org Theoretical models are crucial for understanding and predicting these solvent effects, which can be broadly categorized and modeled in two ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent. Studies on benzodiazepine derivatives have used such models to analyze solvatochromic shifts in UV-Visible absorption spectra, correlating spectral changes with solvent polarity. researchgate.net

Explicit Solvation Models: These models involve including a number of individual solvent molecules in the quantum mechanical calculation along with the solute molecule. rsc.org This approach is much more computationally demanding but is necessary when specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the chemical process. nih.gov A hybrid approach, often called a cluster-continuum model, can also be used, where the solute and a few key solvent molecules are treated explicitly, and the bulk solvent is modeled implicitly. nih.gov

For this compound, theoretical treatment of solvent effects would be important for studying its reaction mechanisms, conformational equilibria, and spectroscopic properties. For example, in a cyclization reaction, a polar solvent might stabilize a charged intermediate or transition state, lowering the activation energy. By performing DFT calculations with an appropriate solvent model, these effects can be quantified, leading to a more accurate and realistic description of the chemical process.

Advanced Spectroscopic and Analytical Characterization of 4,1 Benzoxazepine 2,5 Dione Compounds

Single Crystal X-Ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute three-dimensional structure of crystalline solids. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

For 4,1-benzoxazepine-2,5-dione derivatives, SCXRD analysis has been instrumental in confirming the successful synthesis and stereochemistry of these compounds. The crystal structures of (3R)-7-Chloro-3-methyl-4,1-benzoxazepine-2,5-dione and (3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dione have been resolved, revealing key structural features of the heterocyclic system. mdpi.com

The analysis confirms the seven-membered oxazepine ring fused to the benzene (B151609) ring. The dione (B5365651) functionality results in two carbonyl groups at positions 2 and 5. The crystal structure confirms the formation of the C-O ester linkage, with observed bond lengths of approximately 1.45 Å. mdpi.com The conformation of the seven-membered ring and the orientation of substituents are definitively established through this technique, providing a solid foundation for structure-activity relationship studies. The packing of molecules within the unit cell is governed by intermolecular forces, which can also be analyzed from the diffraction data.

Table 1: Selected Crystallographic Data for this compound Derivatives

Parameter(3R)-7-Chloro-3-methyl-4,1-benzoxazepine-2,5-dione(3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dione
Empirical FormulaC₁₀H₈ClNO₃C₁₀H₇Br₂NO₃
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
C-O Ester Bond Length (Å)1.4551.448

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular skeleton and the assignment of stereochemistry.

For derivatives of this compound, ¹H NMR spectra are particularly informative. The aromatic protons on the fused benzene ring typically appear in the downfield region (δ 7.0–8.0 ppm), with their multiplicity and coupling constants dictated by the substitution pattern. Protons on the seven-membered ring have characteristic chemical shifts. For example, in chiral derivatives with a substituent at the C-3 position, the methine proton (H-3) is observed as a quartet around δ 4.35–4.79 ppm when coupled to a methyl group. mdpi.com The methyl group itself appears as a doublet further upfield.

The presence of a chiral center at C-3 can induce diastereotopicity in protons of N-attached substituents, providing further structural insight. orientjchem.org For instance, the methylene (B1212753) protons of an N-benzyl group may become inequivalent and appear as a complex multiplet instead of a simple singlet.

While complete ¹³C NMR data is less commonly reported in the literature for this specific scaffold, the carbonyl carbons of the dione functionality are expected to resonate at the low-field end of the spectrum (typically δ 160-175 ppm), characteristic of ester and amide/carbamate carbonyls.

Table 2: Characteristic ¹H NMR Chemical Shifts for Substituted 4,1-Benzoxazepine-2,5-diones

ProtonCompoundSolventChemical Shift (δ ppm)Multiplicity / Coupling Constant (J Hz)
H-3(3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dioneCD₃OD4.35q, J = 6.9
-CH₃ (at C3)(3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dioneCD₃OD2.60d, J = 6.9
H-6(3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dioneCD₃OD7.94d, J = 1.8
H-8(3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dioneCD₃OD7.70d, J = 1.5
H-3(3R)-3-methyl-4,1-benzoxazepine-2,5-dione derivative (4d)Not specified4.79Not specified

Mass Spectrometry (MS): Elucidation of Molecular Formulae and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by providing highly accurate mass measurements. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions, and tandem mass spectrometry (MS/MS) is employed to study their fragmentation patterns, which provides valuable structural information.

The molecular weight of this compound derivatives is readily confirmed by the observation of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. For instance, 1-methyl-4,1-benzoxazepine-2,5(1H,3H)-dione has a molecular weight of 191.1834 g/mol , corresponding to the formula C₁₀H₉NO₃. nist.gov

The fragmentation of the this compound ring system provides characteristic product ions. A notable fragmentation pathway observed in the EI-MS of a 3-methyl substituted derivative involves the cleavage of the seven-membered ring. A significant fragment ion is formed by the loss of a C₃H₄O₂ neutral fragment, which corresponds to the atoms originating from the α-amino acid portion used in the synthesis (in this case, from alanine). mdpi.com This initial fragment can then undergo a subsequent loss of carbon monoxide (CO). For halogenated derivatives, the isotopic pattern of the molecular ion and its fragments provides definitive evidence for the presence and number of chlorine or bromine atoms. mdpi.com

Table 3: Key Mass Spectral Data for (3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dione

m/zIon IdentityRelative Abundance PatternInterpretation
347, 349, 351[M]⁺•1:2:1Molecular ion containing two bromine atoms
275, 277, 279[M - C₃H₄O₂]⁺•1:2:1Loss of the C3-methyl and C2-carbonyl group moiety
247, 249, 251[M - C₃H₄O₂ - CO]⁺•1:2:1Subsequent loss of carbon monoxide

Vibrational Spectroscopy (IR) and Electronic Spectroscopy (UV-Vis) for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate electronic transitions within a molecule, respectively.

The IR spectra of 4,1-benzoxazepine-2,5-diones are dominated by strong absorption bands corresponding to the two carbonyl groups. Due to the different chemical environments (ester vs. amide/carbamate), these C=O stretching vibrations can sometimes be resolved, though they often appear as a single, broad, and intense band. For example, a dibromo-methyl derivative shows a broad absorption at 1697 cm⁻¹, attributed to the overlapping stretches of the ester (OC=O) and amide (NC=O) carbonyls. mdpi.com The IR spectrum of 1-methyl-4,1-benzoxazepine-2,5(1H,3H)-dione also shows strong carbonyl absorption in this region. nist.gov Other characteristic bands include C-H stretching of the aromatic and aliphatic portions, C=C stretching of the benzene ring (around 1450-1600 cm⁻¹), and C-O and C-N stretching vibrations.

UV-Vis spectroscopy provides information about the conjugated π-electron system. The fused benzene ring and carbonyl groups constitute the primary chromophore in the this compound scaffold. These compounds typically exhibit absorption maxima in the UVA range. For instance, (3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dione, when dissolved in methanol, displays a maximum absorption (λₘₐₓ) at 304 nm, which is indicative of the electronic transitions within its aromatic system. mdpi.com

Table 4: Spectroscopic Data (IR and UV-Vis) for this compound Derivatives

TechniqueCompoundParameterValue
IR(3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dioneC=O Stretch (cm⁻¹)1697 (broad)
IR1-methyl-4,1-benzoxazepine-2,5(1H,3H)-dioneC=O Stretch (cm⁻¹)~1700 (strong)
UV-Vis(3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dioneλₘₐₓ (nm) in MeOH304

Biological and Biomedical Research Applications of 4,1 Benzoxazepine 2,5 Dione Derivatives

Anticancer Activity Studies of 4,1-Benzoxazepine-2,5-dione Derivatives in In Vitro and Preclinical Models

Derivatives of the benzoxazepine class have demonstrated significant potential as anticancer agents in various laboratory settings. Studies have explored their ability to inhibit the growth of and induce cell death in a range of human cancer cell lines. The antiproliferative effects of these compounds are often evaluated using in vitro assays that measure cell viability and cytotoxicity.

For instance, a series of 1,4-benzoxazepine (B8686809) compounds were screened for their in vitro cytotoxicity against several human cancer cell lines, including colon carcinoma (HCT-116 and HCT-15), cervical cancer (HeLa), and breast cancer (MCF-7). researchgate.net Specific derivatives, such as compounds 6b and 6g , showed potent inhibitory activity against HCT-116 cells. researchgate.net Similarly, compounds 6d and 6e were found to be most effective against the MCF-7 breast cancer cell line. researchgate.net The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Another class of related compounds, the pyrrolo-1,5-benzoxazepines (PBOXs), have been identified as potent anti-cancer agents with IC50 values in the nanomolar to micromolar range. nih.gov These derivatives have been shown to induce apoptosis (programmed cell death) across a wide spectrum of cancer-derived cell lines. nih.gov Preclinical evaluations have highlighted the cancer-specificity of certain PBOX compounds. nih.gov

Research into benzo[f]benzo researchgate.netscielo.brimidazo[1,2-d] scielo.brijcce.ac.iroxazepine derivatives also suggests potential as chemotherapeutic agents for cancer treatment. scielo.br Synthesized compounds from this family were evaluated for their anti-proliferative activity against HeLa, A549 (lung carcinoma), Caco-II (colorectal adenocarcinoma), and MCF-7 cancer cell lines, with results indicating that their effectiveness can be dependent on the specific cancer cell type. scielo.br

Below is a table summarizing the cytotoxic activity of selected 1,4-benzoxazepine derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)
6b HCT-1165.9 ± 0.1
6g HCT-1164.6 ± 0.2
6d MCF-712.6 ± 0.2
6e MCF-77.2 ± 0.2

Data sourced from in vitro cytotoxicity screenings. researchgate.net

Enzyme Inhibition Studies by this compound Compounds

The specific structural features of 4,1-benzoxazepine (B1262346) derivatives make them suitable candidates for interacting with the active sites of enzymes, leading to their inhibition. This has been a fruitful area of research, particularly in the context of metabolic diseases.

A notable example is the development of (3,5-trans)-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives as potent inhibitors of squalene (B77637) synthase. nih.gov This enzyme plays a crucial role in the cholesterol biosynthesis pathway. By modifying substituents on the core benzoxazepine structure, researchers were able to develop potent inhibitors. Specifically, 4,1-benzoxazepine-3-acetic acid derivatives featuring isobutyl and neopentyl groups at the 1-position, a chloro atom at the 7-position, and specific substitutions on the 5-phenyl ring demonstrated significant squalene synthase inhibitory activity. nih.gov

One of the most potent compounds identified, the 5-(2,3-dimethoxyphenyl) derivative 2t , exhibited strong inhibition of cholesterol biosynthesis in HepG2 cells, a human liver cancer cell line often used in metabolic studies. nih.gov Further investigation into the stereochemistry of this compound revealed that the (3R,5S) absolute configuration was essential for its inhibitory activity. nih.gov The sodium salt of this specific stereoisomer, (3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-neopentyl-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetic acid, was shown to effectively reduce plasma cholesterol in preclinical in vivo models. nih.gov

CompoundTarget EnzymeBiological EffectModel System
2t Squalene SynthasePotent inhibition of cholesterol biosynthesisHepG2 Cells
Sodium salt of (3R,5S)-isomer of 2t Squalene SynthaseReduction of plasma cholesterolMarmosets (in vivo)

Data from studies on squalene synthase inhibitory activities. nih.gov

Receptor Modulatory Activities of this compound Derivatives

The structural similarity of the benzoxazepine core to other pharmacologically active scaffolds, such as benzodiazepines, has prompted investigations into their ability to modulate various receptors in the central nervous system (CNS) and elsewhere.

Research into related pyrrolo-1,5-benzoxazepine derivatives provides an interesting case study. These compounds were initially designed and synthesized as potential ligands for the 'peripheral-type' benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO). nih.gov However, subsequent studies revealed that these derivatives could exert their potent anti-proliferative and apoptotic effects in cancer cells independently of their interaction with this receptor. nih.gov This finding indicates that while the initial design was based on receptor modulation, the primary mechanism of anticancer action was ultimately found to be different, highlighting the complexity of drug action.

While direct and extensive research on the receptor modulatory activities of this compound itself is not widely documented in the provided sources, the structural relationship to benzodiazepines suggests a potential avenue for future research into their effects on receptors like the GABA-A receptor, which is the primary target for classical benzodiazepines. nih.gov

Investigation of Antimicrobial and Anticonvulsant Properties of this compound Analogues

The broad biological activity of the benzoxazepine scaffold extends to potential antimicrobial and anticonvulsant applications.

Antimicrobial Properties: Several studies have reported the synthesis of benzoxazepine derivatives with promising antimicrobial activity. In one study, novel benzoxazepindiones were synthesized and evaluated for their antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. ijcce.ac.ir The results indicated significant antimicrobial activity, with certain compounds exhibiting high effectiveness, which was attributed to the presence of electron-withdrawing halogen groups in their structures. ijcce.ac.ir Other research has also shown that benzoxazepines incorporating thiazole (B1198619) units or bis-benzoxazepines with azo groups possess notable antibacterial efficacy. ijcce.ac.ir

Anticonvulsant Properties: The search for new antiepileptic drugs has led to the exploration of various heterocyclic compounds. While the core structure of this compound is not prominently cited for anticonvulsant activity in the available literature, related heterocyclic dione (B5365651) structures have shown significant promise. For example, a series of hybrid pyrrolidine-2,5-dione derivatives have been developed that demonstrate potent and broad-spectrum activity in animal models of seizures, such as the maximal electroshock (MES) test. nih.govmdpi.com These findings suggest that the dione functionality within a heterocyclic system is a valuable feature for anticonvulsant activity, indicating that novel this compound analogues could be worthy candidates for future investigation in this therapeutic area.

This compound Derivatives as Synthetic Intermediates for Advanced Bioactive Molecules

Beyond their direct biological activities, 4,1-benzoxazepine-2,5-diones serve as valuable and versatile building blocks in organic synthesis for the creation of more complex, biologically active molecules. The synthesis of the core structure itself can be achieved through methods like the cyclization of Schiff bases with anhydrides such as maleic or phthalic anhydride (B1165640). ijcce.ac.irorientjchem.org

Novel chiral 4,1-benzoxazepine-2,5-diones have been synthesized in a single step from substituted anthranilic acids, demonstrating efficient methods to create these scaffolds. nih.gov Once formed, the benzoxazepine ring system can be incorporated into larger molecular structures. For example, research has shown the synthesis of new 1,3,4-thiadiazoles that are substituted with benzoxazepine moieties. orientjchem.org In these syntheses, imine derivatives are reacted with phthalic anhydride in a cycloaddition reaction to afford the benzoxazepine-substituted thiadiazoles, which are themselves of interest for their potential biological and pharmaceutical applications. orientjchem.org This demonstrates the utility of the benzoxazepine-forming reaction in building more elaborate heterocyclic systems, positioning the this compound core as a key intermediate for advanced bioactive molecules.

Future Directions and Emerging Research Avenues for 4,1 Benzoxazepine 2,5 Dione

Exploration of Novel Synthetic Pathways for 4,1-Benzoxazepine-2,5-dione

The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space of this compound derivatives. While established methods exist, future research is geared towards pathways that offer greater control over stereochemistry, improve yields, and allow for a broader range of functional group incorporation.

One promising approach involves the asymmetric synthesis of chiral 4,1-benzoxazepine-2,5-diones. A single-step method has been developed by coupling substituted anthranilic acids with (2S)-α-haloacids. nih.gov This strategy, which leverages the chiral pool, has been shown to produce (3R)-3-alkyl-4,1-benzoxazepines-2,5-diones, with the choice of halogen on the haloacid influencing the reaction outcome. nih.gov

Another significant area of exploration is the use of cycloaddition reactions. chemrxiv.orgnih.gov The (2+5) cycloaddition condensation between Schiff bases (imines) and cyclic anhydrides like phthalic anhydride (B1165640) in aprotic solvents such as dry benzene (B151609) offers a direct route to the benzoxazepine core. chemrxiv.orgnih.gov This method is advantageous for its ability to incorporate diverse substituents by modifying the structure of the starting imine. Research into novel catalysts and reaction conditions for these cycloadditions could further enhance their efficiency and substrate scope.

Table 1: Comparison of Emerging Synthetic Pathways for this compound
Synthetic PathwayKey ReactantsPrimary AdvantageReference
Asymmetric SynthesisSubstituted Anthranilic Acids, (2S)-α-haloacidsSingle-step access to chiral benzoxazepinediones nih.gov
(2+5) CycloadditionSchiff Bases, Phthalic AnhydrideVersatility for introducing diverse substituents chemrxiv.orgnih.gov

Advanced Computational Design of this compound Analogues with Tuned Reactivity

While specific computational studies on this compound are still emerging, research on analogous heterocyclic systems like 1,4-benzodiazepine-2,5-diones demonstrates the immense potential of in silico methods. Future work will likely apply these computational tools to predict and tune the reactivity and biological activity of this compound analogues.

Advanced techniques such as Density Functional Theory (DFT) can be employed to investigate reaction mechanisms and transition states, providing insights into the reactivity of the benzoxazepine core. nih.gov This understanding is crucial for designing derivatives with specific chemical properties. Furthermore, molecular docking and molecular dynamics simulations are powerful tools for predicting the binding affinity of novel analogues to biological targets. rsc.org Such studies, which have been successfully applied to 1,4-benzodiazepine-2,5-diones to understand their anti-tubercular activity and receptor interactions, can guide the synthesis of compounds with enhanced potency and selectivity. rsc.org

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties through in silico models will also be a critical step in the design process, helping to prioritize candidates with favorable drug-like characteristics before their synthesis. mdpi.com

Table 2: Computational Methods Applied to Analogous Heterocyclic Scaffolds
Computational MethodApplicationPotential Benefit for this compoundReference
Density Functional Theory (DFT)Investigating reaction mechanismsPredicting and tuning chemical reactivity nih.gov
Molecular DockingPredicting binding modes and affinity to biological targetsDesigning analogues with improved biological activity rsc.org
Molecular Dynamics (MD)Simulating conformational changes and receptor interactionsUnderstanding dynamic binding processes
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profilesPrioritizing compounds with better drug-like properties mdpi.com

Broader Spectrum Biological Profiling of this compound Derivatives

The biological activities reported for structurally related benzoxazepine and benzodiazepine (B76468) derivatives suggest that the this compound scaffold is a promising starting point for a wide range of therapeutic applications. Future research should focus on a broader and more systematic biological profiling of new analogues.

Based on findings from related compounds, key areas for investigation include:

Antimicrobial Activity : Derivatives of benzoxazepine and benzodiazepine have shown activity against various microbial pathogens. Screening new this compound derivatives could lead to the discovery of novel antibacterial or antifungal agents.

Antitubercular Activity : 1,4-Benzodiazepine-2,5-diones have displayed promising activity against Mycobacterium tuberculosis. rsc.org This suggests that the this compound core could be a valuable scaffold for developing new treatments for tuberculosis. rsc.org

Central Nervous System (CNS) Activity : The benzodiazepine core is famous for its CNS effects, particularly through interaction with the GABA-A receptor. Investigating the potential of this compound derivatives to modulate CNS targets could uncover new anxiolytic, sedative, or anticonvulsant agents.

Systematic screening of a diverse library of this compound derivatives against a wide panel of biological targets will be essential to uncover novel therapeutic leads.

Table 3: Potential Biological Activities for this compound Derivatives Based on Analogues
Potential Biological ActivityRationale from Related ScaffoldsReference
Antimicrobial / AntibacterialActivity observed in other benzoxazepine derivatives. chemrxiv.org
Anti-tubercularPromising activity found in 1,4-benzodiazepine-2,5-diones. rsc.org
GABA-A Receptor Ligands (CNS)1,4-benzodiazepine-2,5-dione derivatives evaluated as GABA-A receptor ligands.

Development of Deuterated this compound for Enhanced Metabolic Stability Studies

A significant challenge in drug development is ensuring adequate metabolic stability. A forward-looking strategy for the this compound class is the strategic incorporation of deuterium (B1214612), the heavy isotope of hydrogen. This approach, known as deuteration, can significantly enhance a compound's pharmacokinetic profile. nih.govmdpi.com

The underlying principle is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govwikipedia.org Since many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-limiting step, replacing hydrogen with deuterium at these "metabolic soft spots" can slow down the rate of metabolism. nih.govnih.gov

This strategy has been successfully used to improve the metabolic stability of various drug candidates without altering their fundamental biological activity. nih.govrsc.org For this compound, future research could involve:

Identifying potential sites of metabolism on the molecule using in vitro microsomal assays and computational prediction.

Synthesizing deuterated analogues where hydrogen atoms at these sites are replaced with deuterium.

Conducting pharmacokinetic studies to compare the metabolic stability and half-life of the deuterated compounds against their non-deuterated parent molecules.

This approach offers a powerful tool to optimize lead compounds, potentially leading to derivatives with improved bioavailability and duration of action.

Table 4: Principles of Deuteration for Enhanced Metabolic Stability
PrincipleDescriptionReference
Kinetic Isotope Effect (KIE)The change in reaction rate when an atom is replaced by its isotope; cleavage of the stronger C-D bond is slower than the C-H bond. nih.govwikipedia.org
Metabolic Soft SpotsPositions on a molecule that are most susceptible to metabolic transformation (e.g., by cytochrome P450 enzymes). nih.gov
Strategic DeuterationReplacing hydrogen with deuterium specifically at identified metabolic soft spots to slow down drug metabolism. mdpi.comnih.gov

Q & A

Q. What are the foundational synthetic routes for preparing 4,1-benzoxazepine-2,5-dione, and how can its purity and stereochemistry be validated?

  • Methodological Answer : A common approach involves asymmetric synthesis using (S)-α-haloacids (e.g., (S)-2-chloroacids) coupled with anthranilic acid derivatives. The halogen (e.g., Cl, Br) in the α-haloacid influences reaction efficiency and enantiomeric excess (ee). For purity validation, use HPLC with chiral columns (e.g., Chiralpak® AD-H) and confirm via 1^1H/13^{13}C NMR. Stereochemical integrity is assessed by polarimetry or circular dichroism (CD). Crystallization from ethanol/water mixtures improves enantiopurity .

Q. How do reaction conditions (e.g., base selection, temperature) impact the formation of this compound?

  • Methodological Answer : Bases like K2_2CO3_3 or Et3_3N in anhydrous THF at 0–25°C are critical for cyclization. Elevated temperatures (>40°C) risk racemization, while insufficient base strength leads to incomplete ring closure. Kinetic studies using in-situ FTIR or LC-MS can monitor intermediate formation (e.g., N-acylanthranilic acid derivatives) to optimize reaction progress .

Advanced Research Questions

Q. What strategies are effective for achieving high enantiomeric excess (ee) in this compound synthesis?

  • Methodological Answer : Chiral pool strategies using (S)-2-chloroacids yield ee >95% due to minimized steric hindrance and configurational stability. Bromo or iodo analogs may reduce ee due to increased reactivity and side reactions. Post-synthetic purification via recrystallization or preparative SFC (supercritical fluid chromatography) further enhances ee. Computational modeling (DFT) predicts transition-state energetics to guide halogen selection .

Q. How can unexpected reaction products (e.g., ring-cleaved derivatives) be characterized and rationalized?

  • Methodological Answer : In reactions with nucleophiles (e.g., NH3_3), unexpected products like methyl 2-(2-hydroxyacetamido)benzoate may form due to ammonia-induced ring cleavage. Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structures. Mechanistic studies (e.g., isotopic labeling or DFT calculations) elucidate competing pathways, such as nucleophilic attack at the carbonyl vs. lactam positions .

Q. What analytical techniques are optimal for studying intermolecular interactions in this compound crystals?

  • Methodological Answer : Single-crystal X-ray diffraction identifies hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions). Hirshfeld surface analysis quantifies interaction contributions (e.g., π-π stacking vs. van der Waals forces). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability and phase transitions .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported yields or ee values for this compound?

  • Methodological Answer : Variations often arise from halogen choice (Cl vs. Br), base strength, or solvent polarity. Systematic Design of Experiments (DoE) with variables like temperature, stoichiometry, and catalyst loading identifies critical factors. Cross-validate results using orthogonal methods (e.g., compare HPLC ee with Mosher ester analysis) .

Derivative Design and Biological Relevance

Q. What methodologies enable the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce substituents via:
  • Electrophilic aromatic substitution : Modify the benzoxazepine ring with halogens or nitro groups.
  • Side-chain functionalization : Attach alkyl/aryl groups to the lactam nitrogen using Mitsunobu or Ullmann coupling.
    Biological screening (e.g., enzyme inhibition assays) requires purity >95% (validated by LC-MS) and solubility profiling in DMSO/PBS mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.